4-(Dimethylamino)chalcone

Descripción general

Descripción

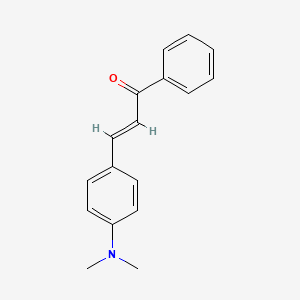

4-(Dimethylamino)chalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a dimethylamino group attached to one of the aromatic rings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with p-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Dimethylamino)chalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcones depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(Dimethylamino)chalcone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research has shown its potential in developing new therapeutic agents for treating diseases such as cancer and infections.

Industry: It is used in the development of fluorescent dyes and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)chalcone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway and the death receptor pathway.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase and cyclooxygenase.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

Comparación Con Compuestos Similares

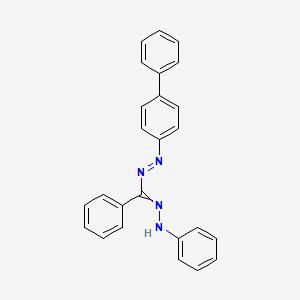

4-(Dimethylamino)chalcone is unique due to the presence of the dimethylamino group, which enhances its biological activity and fluorescent properties. Similar compounds include:

Chalcone: The parent compound without the dimethylamino group.

Butein: A naturally occurring chalcone with potent biological activities.

Isoxazole Chalcones: Chalcone derivatives with an isoxazole ring, exhibiting different pharmacological properties

Propiedades

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(Dimethylamino)chalcone synthesized, and what factors influence its yield?

A1: this compound can be synthesized using Microwave-Assisted Organic Synthesis (MAOS) with 4-(dimethylamino)benzaldehyde and acetophenone in the presence of NaOH as a base []. The concentration of NaOH significantly influences the reaction yield. Research shows that a 50% NaOH concentration results in the most optimal yield (90.9±0.68%) compared to 40% and 60% concentrations [].

Q2: What are the predicted pharmacokinetic properties of this compound?

A2: Computational analysis using the SwissADME web server suggests that this compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties []. Additionally, predictions suggest it possesses good gastrointestinal absorption and potential to cross the blood-brain barrier (BBB) [].

Q3: How does the structure of this compound relate to its fluorescent properties?

A3: The presence of the dimethylamino group and the extended conjugated system in this compound contribute to its fluorescent properties. Modifications to this structure, such as extending the conjugation by increasing the number of central double bonds, lead to bathochromic shifts in absorption and fluorescence peaks []. This indicates enhanced intramolecular charge transfer (ICT), resulting in near-infrared fluorescence, which is highly desirable for applications like bioimaging.

Q4: What biological activities have been reported for this compound?

A4: this compound has demonstrated promising antinociceptive effects in mice models, showing efficacy against both acute and neuropathic pain []. In the case of vincristine-induced peripheral neuropathy, treatment with this compound attenuated thermal hyperalgesia and mechanical allodynia while also preventing pro-inflammatory macrophage polarization within the sciatic nerve [].

Q5: How does this compound compare to other chalcone derivatives in terms of antiproliferative activity?

A5: Research has shown that heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone exhibit strong antiproliferative activity against various human cancer cell lines []. Notably, a complex containing the bulky N-donor ligand bphen displayed the highest cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM and demonstrated good selectivity with low toxicity against healthy human cells []. This suggests that incorporating 2′-hydroxy-4-(dimethylamino)chalcone into metal complexes could be a promising strategy for developing anticancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B3028504.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)